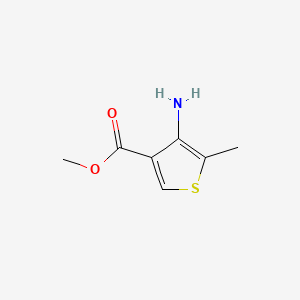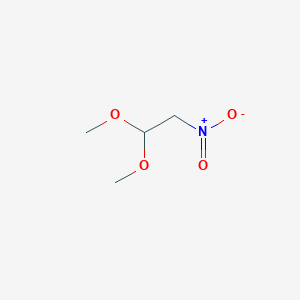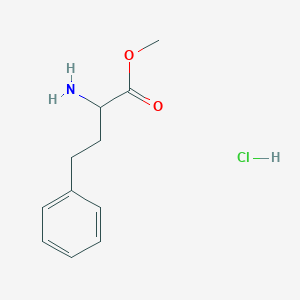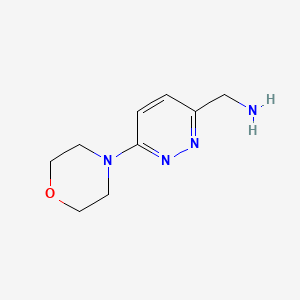![molecular formula C7H6N2O2 B1600886 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-25-2](/img/structure/B1600886.png)
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
描述
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a chemical compound that has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions including schizophrenia and Alzheimer’s disease . It is a potent and selective compound with excellent pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one has been confirmed by various methods such as PMR, IR, and mass spectra . The exact structure would need to be determined through detailed analysis and interpretation of these spectra.Chemical Reactions Analysis
The chemical reactions involving 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one are complex and involve multiple steps. For instance, a palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one contribute to its pharmaceutical properties. It has high oral bioavailability and excellent brain penetration, which affords high levels of receptor occupancy and in vivo efficacy in auditory sensory gating and novel object recognition .未来方向
The future directions for research on 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one could include further exploration of its potential as a treatment for cognitive deficits in various psychiatric and neurological conditions . More research is also needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
属性
IUPAC Name |
5-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRYZQZCLRDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434054 | |
| Record name | 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
55656-25-2 | |
| Record name | 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














